1-(2-Fluoropyridin-4-yl)piperazine
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Description
Synthesis Analysis
The synthesis of piperazine-containing compounds often involves the use of piperazine-based synthons, which facilitate its insertion into the molecule . For example, the preparations of certain compounds involve the building block t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate (41a), which was obtained through SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
Molecular Structure Analysis
The molecular structure of 1-(2-Fluoropyridin-4-yl)piperazine is represented by the InChI code 1S/C9H12FN3.2ClH/c10-9-7-8 (1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H
. This code provides a unique representation of the compound’s molecular structure.
Scientific Research Applications
Application 1: Anti-tubercular Agents
- Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives are designed and evaluated for their anti-tubercular activity .
- Methods of Application or Experimental Procedures : The derivatives were synthesized and then evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM. Five of the most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM and one compound showed an IC 90 of 40.32 μM .
Application 2: Synthesis of Fluorinated Pyridines
- Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .
- Methods of Application or Experimental Procedures : The synthesis involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2] octane bis (tetrafluoroborate)) . This method has been applied in the synthesis of compounds possessing herbicidal activity .
- Results or Outcomes : The synthesis resulted in high yield preparation of substituted 3-fluoropyridines . These fluoropyridines present a special interest as potential imaging agents for various biological applications .
Application 3: Synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl] Benzamides
- Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl] benzamides .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes are not provided in the available resources .
Application 4: Histamine H3 and Sigma-1 Receptor Antagonists
- Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of piperazine and piperidine derivatives that act as histamine H3 and Sigma-1 receptor antagonists . These compounds have promising antinociceptive properties .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes are not provided in the available resources .
Application 5: Piperazine-Containing Drugs
- Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes are not provided in the available resources .
Application 6: Antimicrobial Polymers
- Summary of the Application : “1-(2-Fluoropyridin-4-yl)piperazine” is used in the synthesis of antimicrobial polymers .
- Methods of Application or Experimental Procedures : The specific methods of synthesis are not provided in the available resources .
- Results or Outcomes : The specific results or outcomes are not provided in the available resources .
properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASFFLBQJKRCOL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-yl)piperazine | |
CAS RN |
1260227-71-1 |
Source
|
Record name | 1-(2-fluoropyridin-4-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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